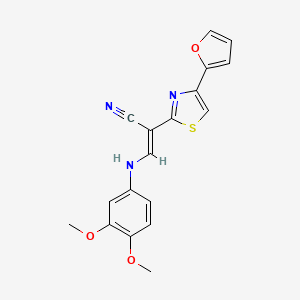
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of acrylonitrile and possesses several unique properties that make it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile and its derivatives have been explored in various synthetic pathways, demonstrating their versatile roles in chemical synthesis. For instance, the reduction of similar acrylonitriles with lithium aluminum hydride has been shown to yield amino-ene derivatives, a reaction that underscores the manipulability of acrylonitrile compounds in producing a range of chemical structures Frolov et al., 2005. Moreover, the crystal structures of certain acrylonitrile derivatives have been detailed, providing insight into their molecular configurations Shinkre et al., 2008.
Anticancer Properties
A notable area of application for these compounds is in anticancer research. Synthesis and screening for anticancer properties of acrylonitrile derivatives have shown varying degrees of activity against cancer cell lines. Certain derivatives have exhibited moderate activity and sensitivity to specific breast cancer cell lines Matiichuk et al., 2022. This suggests potential therapeutic applications in targeting cancer cells.
Photophysical and Electronic Properties
The exploration of acrylonitrile derivatives extends into materials science, where their photophysical and electronic properties have been studied for potential applications in organic electronics. For example, investigations into the optical and electrical characteristics of asymmetric acrylonitrile derivatives have highlighted their suitability as electron acceptors in organic solar cells, demonstrating the broad utility of these compounds beyond traditional chemical synthesis Kazici et al., 2016.
Design and Application in Dye-Sensitized Solar Cells
Furthermore, the rational design of organic dyes incorporating acrylonitrile groups for use in dye-sensitized solar cells has been a subject of study. These efforts aim to optimize the dyes' electrical and optical properties to enhance the efficiency of solar energy conversion, showcasing the role of acrylonitrile derivatives in renewable energy technologies Zhang et al., 2018.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-22-16-6-5-13(8-17(16)23-2)20-10-12(9-19)18-21-14(11-25-18)15-4-3-7-24-15/h3-8,10-11,20H,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQDQSFMQHOJOL-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

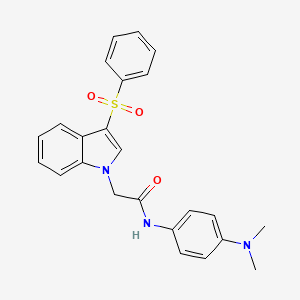
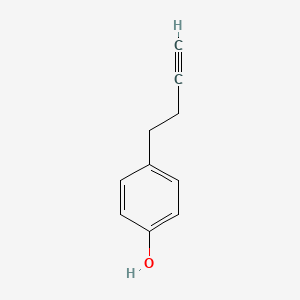
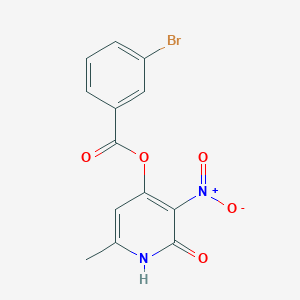
![Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2799783.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2799785.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylpropanamide](/img/structure/B2799787.png)
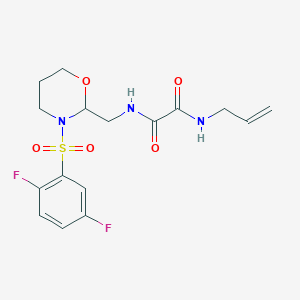
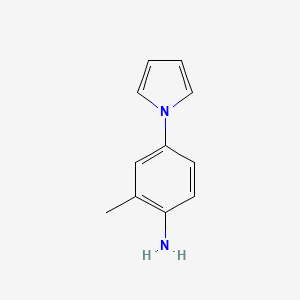
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2799794.png)
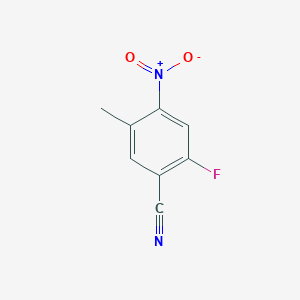
![2-Methyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799800.png)
![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2799801.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2799802.png)